Ac-DNLD-AMC

Overview

Description

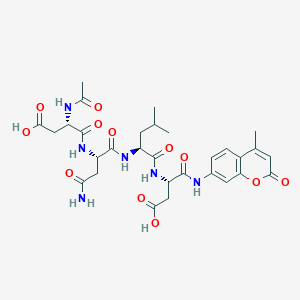

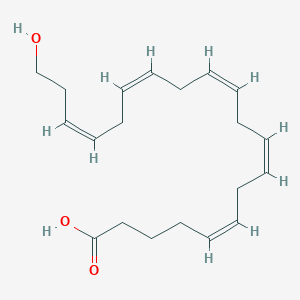

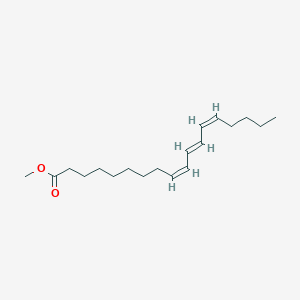

Ac-DNLD-AMC, also known as N-acetyl-L-α-aspartyl-L-asparaginyl-L-leucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-α-asparagine, is a fluorogenic substrate for caspase-3. Upon enzymatic cleavage by caspase-3, it releases 7-amino-4-methylcoumarin (AMC), which exhibits fluorescence. This property makes this compound a valuable tool in biochemical assays to quantify caspase-3 activity .

Mechanism of Action

Target of Action

The primary target of Ac-DNLD-AMC is caspase-3 , a key executioner in the process of apoptosis . Caspase-3 plays a critical role in the initiation of apoptotic cell death and is considered a vital target in many disease processes, including neurodegenerative disorders and viral infection diseases .

Mode of Action

This compound acts as a fluorogenic substrate for caspase-3 . Upon enzymatic cleavage by caspase-3, it releases a fluorescent moiety, 7-amino-4-methylcoumarin (AMC), which can be used to quantify caspase-3 activity . The selective recognition of the DNLD sequence by caspase-3 has been confirmed by substrate preference studies .

Biochemical Pathways

The compound is involved in the apoptosis pathway . Apoptosis is a major form of cell death, characterized by a series of apoptosis-specific morphological alterations and nucleosomal DNA fragmentation of genomic DNA . Caspase-3, the target of this compound, plays a central role in the execution phase of cell apoptosis .

Result of Action

The result of this compound’s action is the inhibition of caspase-3 activity. This inhibition is selective and potent, with the compound showing a Kiapp value of 0.68 nM for caspase-3 . This selective inhibitory effect suggests that this compound could be an important tool for investigations of the biological function of caspase-3 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-DNLD-AMC involves the stepwise assembly of the peptide chain, followed by the attachment of the AMC moiety. The process typically includes:

Solid-phase peptide synthesis (SPPS): This method is used to sequentially add amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by a temporary protecting group to prevent unwanted reactions.

Coupling reactions: The amino acids are coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.

Cleavage and deprotection: The completed peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA).

Attachment of AMC: The AMC moiety is attached to the peptide through a coupling reaction, forming the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to enhance yield and purity. The use of high-performance liquid chromatography (HPLC) ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ac-DNLD-AMC primarily undergoes enzymatic cleavage reactions. The key reaction involves the cleavage by caspase-3, resulting in the release of the fluorescent AMC moiety .

Common Reagents and Conditions

Enzymatic cleavage: Caspase-3 is the primary enzyme used to cleave this compound.

Fluorescence detection: The released AMC is detected using a fluorescence spectrometer with excitation and emission wavelengths of 340-360 nm and 440-460 nm, respectively.

Major Products Formed

The major product formed from the enzymatic cleavage of this compound is 7-amino-4-methylcoumarin (AMC), which exhibits fluorescence .

Scientific Research Applications

Ac-DNLD-AMC has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Ac-DEVD-AMC: Another fluorogenic substrate for caspase-3, with a different peptide sequence (DEVD) attached to AMC.

Ac-WLA-AMC: A fluorogenic substrate for caspase-3, with a different peptide sequence (WLA) attached to AMC.

Uniqueness of Ac-DNLD-AMC

This compound is unique due to its specific peptide sequence (DNLD), which provides high selectivity and sensitivity for caspase-3 activity. This makes it a valuable tool for accurately quantifying caspase-3 activity in various research applications .

Properties

IUPAC Name |

(3S)-3-acetamido-4-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N6O12/c1-13(2)7-18(34-29(46)19(10-23(31)38)35-30(47)20(11-24(39)40)32-15(4)37)28(45)36-21(12-25(41)42)27(44)33-16-5-6-17-14(3)8-26(43)48-22(17)9-16/h5-6,8-9,13,18-21H,7,10-12H2,1-4H3,(H2,31,38)(H,32,37)(H,33,44)(H,34,46)(H,35,47)(H,36,45)(H,39,40)(H,41,42)/t18-,19-,20-,21-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRRXVTUFUKLDZ-TUFLPTIASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N6O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

674.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aS)-1-(3-aminophenyl)-1,2,3,3a-tetrahydro-3a-hydroxy-6-methyl-4H-pyrrolo[2,3-b]quinolin-4-one](/img/structure/B3026283.png)

![3-({3-(1H-indol-3-yl)-1-oxo-1-[(1-phenylethyl)amino]propan-2-yl}carbamoyl)-5-methylhexanoic acid](/img/structure/B3026284.png)

![1,2,3,3aS-tetrahydro-3a-hydroxy-1-(3-hydroxyphenyl)-6-methyl-4H-pyrrolo[2,3-b]quinolin-4-one](/img/structure/B3026286.png)

![8-chloro-2-[(2S)-pyrrolidin-2-yl]-4aH-[1]benzofuro[3,2-d]pyrimidin-4-one;hydrochloride](/img/structure/B3026303.png)

![N-[(1S,2R,3E)-1-[[(O-alpha-D-galactopyranosyl-(1-->4)-O-beta-D-galactopyranosyl-(1-->4)-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecenbr-1-yl]-tricyclo[3.3.1.13,7]decane-1-acetamide](/img/structure/B3026306.png)